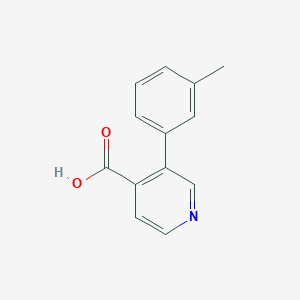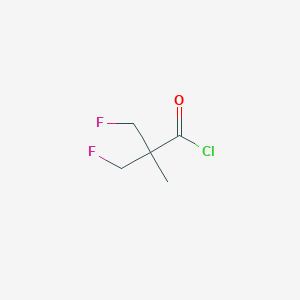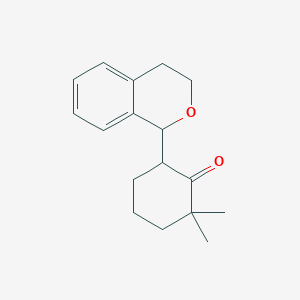
N-(3-Methylbutan-2-yl)aniline
Overview
Description
N-(3-Methylbutan-2-yl)aniline, also known as N-(2,3-dimethylbutan-2-yl)-3-methylaniline , is a hindered amine compound. It is traditionally challenging to synthesize due to its steric hindrance, but it serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. Researchers often use it to prepare drug candidates containing hindered amine motifs .
Scientific Research Applications
Environmental Applications
- Biodegradation by Bacteria : Delftia sp. AN3, a bacterial strain, can utilize aniline or acetanilide as sole carbon, nitrogen, and energy sources. However, it does not support the growth of substituted anilines like N-(3-Methylbutan-2-yl)aniline. The study of this strain helps in understanding the biodegradation of aniline in municipal wastewater treatment plants (Liu et al., 2002).
Materials Science and Chemistry
- Luminescent Materials : Studies on cyclometalated platinum complexes with various aniline derivatives, including N-(3-Methylbutan-2-yl)aniline, have shown their potential for use in organic light-emitting diodes (OLEDs) due to their highly luminescent properties (Vezzu et al., 2010).
Pharmacology and Biomedical Research
- Antibacterial and Anticancer Activity : N-[(2-chloroquinolin-3-yl) methylidene]-2-aniline Schiff bases, which may include derivatives like N-(3-Methylbutan-2-yl)aniline, show promise in in vitro antibacterial activity and potential anticancer properties through molecular docking studies (PradeepP. et al., 2015).
Polymer Science
- Polymerization Studies : The polymerization of aniline derivatives, including N-(3-Methylbutan-2-yl)aniline, has been explored for applications in chemical sensors. These studies focus on how the substituent affects the polymer properties (Mustafin et al., 2021).
Catalysis
- Palladium-Catalyzed Reactions : Palladium-catalyzed amination of isoprene with aniline, where N-(3-Methylbutan-2-yl)aniline is a possible product, demonstrates the utility of this compound in catalytic synthesis (Petrushkina et al., 2005).
Spectroscopy and Theoretical Chemistry
- Theoretical Studies : Investigations into the molecular and electronic structures of aniline derivatives, such as N-(3-Methylbutan-2-yl)aniline, provide insights into their chemical behavior and potential applications in various fields (Vakula et al., 2011).
properties
IUPAC Name |
N-(3-methylbutan-2-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)10(3)12-11-7-5-4-6-8-11/h4-10,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYASKUOTVQVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564811 | |
| Record name | N-(3-Methylbutan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylbutan-2-yl)aniline | |
CAS RN |
100054-14-6 | |
| Record name | N-(3-Methylbutan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-3-methyl-3,7b-dihydro-2aH-cyclobuta[b]indole](/img/structure/B3044346.png)


![[1]Benzopyrano[4,3-c]pyrazol-4(1H)-one, 1,3-diphenyl-](/img/structure/B3044352.png)

![1(3H)-Isobenzofuranone, 3-[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B3044355.png)


![Benzoic acid, 2-hydroxy-, 2-[(1-oxo-2-propenyl)oxy]ethyl ester](/img/structure/B3044360.png)

![N-[2-(7-Bromo-5-oxo-9-pentyl-6,9-dihydro-5H-[1,2,4]triazolo[4,3-a]purin-3-yl)-ethyl]-2-methyl-isonicotinamide](/img/structure/B3044362.png)